1-Phenylpent-3-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

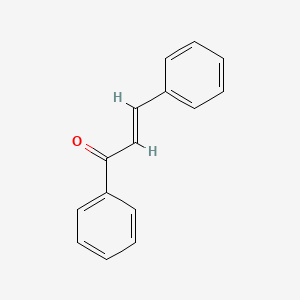

Structure

3D Structure

Properties

CAS No. |

73481-93-3 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-phenylpent-3-en-1-one |

InChI |

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-8H,9H2,1H3 |

InChI Key |

ASUXPIZUANGWRX-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Phenyl-1-penten-3-one, a member of the chalcone family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Structure

1-Phenyl-1-penten-3-one is an α,β-unsaturated ketone with a phenyl group conjugated to the enone system.[1] Its chemical structure and properties are summarized below.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1-phenylpent-1-en-3-one[1] |

| CAS Number | 3152-68-9[1] |

| Molecular Formula | C₁₁H₁₂O[1] |

| SMILES | CCC(=O)C=CC1=CC=CC=C1[1] |

| InChI | InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3[1] |

| InChIKey | LVGUHATVVHIJET-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 160.21 g/mol [1] |

| Appearance | Pale yellow solid |

| Melting Point | 55-57 °C |

| Boiling Point | 345-348 °C |

| Density | 1.071 g/cm³ |

| XLogP3 | 2.5[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 3[1] |

Experimental Protocols

Synthesis of 1-Phenyl-1-penten-3-one via Claisen-Schmidt Condensation

The synthesis of 1-Phenyl-1-penten-3-one is typically achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and 3-pentanone.[2] This reaction is a type of crossed aldol condensation.[2]

Reaction:

Benzaldehyde + 3-Pentanone → 1-Phenyl-1-penten-3-one + H₂O

Detailed Methodology:

-

Reaction Setup: To a solution of 3-pentanone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is stirred at room temperature.

-

Addition of Benzaldehyde: Benzaldehyde (1 equivalent) is added dropwise to the basic solution of 3-pentanone.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction typically proceeds at room temperature.

-

Workup: Once the reaction is complete, the mixture is poured into cold water and neutralized with a dilute acid (e.g., hydrochloric acid).

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1-Phenyl-1-penten-3-one.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 1-Phenyl-1-penten-3-one.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Biological Activity and Signaling Pathways

Chalcones, the class of compounds to which 1-Phenyl-1-penten-3-one belongs, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of these activities, often acting as a Michael acceptor.[4]

While specific signaling pathways for 1-Phenyl-1-penten-3-one are not extensively documented, chalcones are known to modulate several key cellular signaling pathways.[3] A generalized diagram of chalcone activity is presented below.

Caption: General signaling pathways modulated by chalcones.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of 1-Phenyl-1-penten-3-one.

Caption: Workflow for the synthesis of 1-Phenyl-1-penten-3-one.

References

An In-depth Technical Guide to 1-Phenylpent-1-en-3-one

This technical guide provides a comprehensive overview of 1-phenylpent-1-en-3-one, a member of the chalcone family of compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and its potential biological significance, particularly in inducing apoptosis.

Nomenclature and Identification

The compound of interest is scientifically recognized as 1-phenylpent-1-en-3-one . While the name "1-phenylpent-3-en-1-one" is sometimes encountered, the former is the systematically correct IUPAC name, indicating the positions of the phenyl group and the double bond relative to the ketone.

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

Physicochemical Properties

The key physicochemical properties of 1-phenylpent-1-en-3-one are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 3152-68-9 | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of 1-Phenylpent-1-en-3-one

A common and effective method for the synthesis of 1-phenylpent-1-en-3-one is the Claisen-Schmidt condensation , a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (2-pentanone).

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of 1-phenylpent-1-en-3-one.

Materials:

-

Benzaldehyde

-

2-Pentanone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Cooling bath (ice-water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.

-

Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.

-

Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 1-phenylpent-1-en-3-one.

Synthesis Workflow

Biological Activity and Signaling Pathways

1-Phenylpent-1-en-3-one belongs to the chalcone class of compounds, which are precursors to flavonoids in plants and are known for a wide spectrum of biological activities.[4] Many chalcones have been shown to possess antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).[4]

Induction of Apoptosis via the Intrinsic Pathway

Research on various chalcones has demonstrated their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[5] This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.

The proposed mechanism involves the following key steps:

-

Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[5]

-

Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

References

- 1. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Phenylpent-3-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the non-conjugated β,γ-unsaturated ketone, 1-Phenylpent-3-en-1-one. Due to the prevalence of its conjugated α,β-unsaturated isomer, 1-phenyl-1-penten-3-one, in scientific literature, direct experimental data for the target compound is limited. This guide compiles available information, draws comparisons with its conjugated isomer, and applies fundamental spectroscopic principles to predict and interpret its spectral characteristics.

Molecular Structure

This compound is a ketone with a phenyl group attached to the carbonyl carbon and a carbon-carbon double bond located between the third and fourth carbon atoms of the pentanone chain. This non-conjugated arrangement of the carbonyl group and the double bond significantly influences its spectroscopic properties.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. For comparative purposes, data for the conjugated isomer, 1-phenyl-1-penten-3-one, is also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (α-protons) | 3.5 - 3.8 | Singlet or Doublet |

| H-3, H-4 (Olefinic protons) | 5.4 - 5.8 | Multiplet |

| H-5 (Allylic protons) | 1.6 - 1.8 | Doublet |

| Aromatic Protons | 7.2 - 7.5 (para, meta), 7.9-8.0 (ortho) | Multiplet |

¹³C NMR (Carbon NMR)

| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~205-210 |

| C-2 (α-carbon) | ~45-55 |

| C-3, C-4 (Olefinic carbons) | ~125-135 |

| C-5 (Allylic carbon) | ~15-20 |

| Aromatic Carbons | 128-137 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) for this compound | Observed (1-Phenyl-1-penten-3-one) |

| C=O Stretch (non-conjugated ketone) | ~1715 - 1725 | ~1685 - 1666[1] |

| C=C Stretch (alkene) | ~1640 - 1680 | ~1600 - 1650 |

| =C-H Stretch (alkene) | ~3010 - 3095 | ~3000 - 3100 |

| C-H Stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 |

| C-H Stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 |

The key distinguishing feature in the IR spectrum is the C=O stretching frequency. For the non-conjugated this compound, this is expected in the typical range for aliphatic ketones (around 1715 cm⁻¹).[1] In contrast, the conjugated isomer exhibits a lower frequency C=O stretch due to the delocalization of electron density.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement.[2][3]

| Ion | m/z | Proposed Structure/Fragment |

| [C₁₁H₁₂O]⁺ | 160 | Molecular Ion |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (from α-cleavage) |

| [CH₂CH=CHCH₃]⁺ | 55 | Butenyl radical cation (from α-cleavage) |

| [C₈H₈O]⁺ | 120 | From McLafferty rearrangement |

A published mass spectrum identified as "3-penten-1-one, 1-phenyl-" shows a base peak at m/z 105, which corresponds to the stable benzoyl cation, strongly suggesting the structure of this compound.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectra can be recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and the spectrum recorded in a solution cell.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the salt plates or the solvent before running the sample spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

Instrumentation and Data Acquisition:

-

A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV).

-

The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

-

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Key Fragmentation Pathways in Mass Spectrometry

This diagram illustrates the primary fragmentation pathways expected for this compound in an electron ionization mass spectrometer.

Caption: Key mass spectral fragmentation pathways.

References

Synthesis of 1-Phenylpent-3-en-1-one: A Technical Guide via Claisen-Schmidt Condensation

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 1-phenylpent-3-en-1-one, a valuable unsaturated ketone, through the Claisen-Schmidt condensation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a summary of key data.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic chemistry. It is a type of crossed aldol condensation that occurs between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is particularly valuable for the synthesis of α,β-unsaturated ketones, also known as chalcones, which are important intermediates in the synthesis of various biologically active compounds.[3][4]

The synthesis of this compound involves the base-catalyzed reaction between benzaldehyde (an aromatic aldehyde with no α-hydrogens) and butan-2-one (a ketone with α-hydrogens). The reaction proceeds through the formation of an enolate from butan-2-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[3][5] Subsequent dehydration of the aldol addition product yields the conjugated α,β-unsaturated ketone, this compound.[2]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

C₆H₅CHO + CH₃COCH₂CH₃ → C₆H₅CH=CHCOCH₂CH₃ + H₂O (Benzaldehyde + Butan-2-one → this compound + Water)

The Claisen-Schmidt condensation can be catalyzed by either an acid or a base.[6] The base-catalyzed mechanism is more common and proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an α-hydrogen from butan-2-one to form a resonance-stabilized enolate ion.[3][7]

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.[3]

-

Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, this compound.[2][5] This dehydration is often driven by the formation of a conjugated system involving the aromatic ring and the carbonyl group.[2]

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the initial search, a general and reliable procedure can be adapted from protocols for similar Claisen-Schmidt condensations, such as the synthesis of dibenzalacetone.[5]

Materials:

-

Benzaldehyde

-

Butan-2-one

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Ice

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve equimolar amounts of benzaldehyde and butan-2-one in 95% ethanol.[8]

-

With continuous stirring, slowly add a solution of sodium hydroxide dropwise to the reaction mixture.[5][8] The temperature should be maintained, if necessary, with an ice bath.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by thin-layer chromatography (TLC). A typical reaction time can range from 30 minutes to several hours.[4][5]

-

Once the reaction is complete, pour the mixture onto ice to precipitate the crude product.[8]

-

Isolate the crude product by vacuum filtration and wash the crystals with cold water to remove any remaining NaOH.

-

If an oily product is obtained, it can be extracted using a suitable organic solvent like dichloromethane. The organic layers should be combined, washed with water, and dried over an anhydrous salt.[8]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[5]

Data Presentation

The following table summarizes the key physical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [9][10] |

| Molecular Weight | 160.21 g/mol | [9][10] |

| Appearance | Pale yellow liquid/solid | [11] |

| IUPAC Name | 1-phenylpent-1-en-3-one | [9] |

| CAS Registry Number | 3152-68-9 | [10] |

Spectroscopic Data:

While specific, high-resolution spectra for this compound were not available in the search results, characteristic spectral features can be predicted based on its structure and data from similar compounds.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), vinylic protons (C=C double bond), and aliphatic protons (ethyl group). |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically around 1650-1685 cm⁻¹), C=C stretching vibrations, and C-H stretching from the aromatic and aliphatic groups.[4][10] |

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound from readily available starting materials. The reaction is typically high-yielding and can be performed under mild conditions, making it a valuable tool for both academic and industrial laboratories. The resulting α,β-unsaturated ketone is a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research can focus on optimizing reaction conditions using green chemistry principles, such as solvent-free reactions or the use of solid catalysts, which have shown success in similar condensations.[12]

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. scispace.com [scispace.com]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 9. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of 1-Phenylpent-3-en-1-one (melting point, boiling point)

This technical guide provides an in-depth overview of the key physical characteristics of 1-Phenylpent-3-en-1-one, with a focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

-

Systematic Name: this compound

Physical Properties

The physical state of a compound is a fundamental characteristic that dictates its handling, storage, and application in various experimental settings. The melting and boiling points are critical indicators of purity and are essential for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Melting Point | 38.5°C | [1] |

| Boiling Point | 246.12°C (rough estimate) | [1] |

Experimental Protocols

While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, the following are standard methodologies employed for such characterizations in a laboratory setting.

Melting Point Determination:

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: A common method involves using a melting point apparatus, such as a Thiele tube or a modern digital instrument.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block or oil bath of the apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range is indicative of a high degree of purity.

-

Boiling Point Determination:

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Standard distillation glassware is typically used, including a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and the distillate is collected.

-

The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. It is important to note that boiling points are pressure-dependent and are typically reported at standard atmospheric pressure (760 mmHg).

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization and verification of a chemical compound's physical properties.

References

- 1. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. 1-phenylpent-1-en-3-one | 3152-68-9 [chemicalbook.com]

- 4. 1-Penten-3-one, 1-phenyl- [webbook.nist.gov]

- 5. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-Phenylpent-3-en-1-one (Ethyl Styryl Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpent-3-en-1-one, also known as ethyl styryl ketone, is a chemical compound with the CAS Number 3152-68-9. Structurally, it is classified as a chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. Chalcones and their derivatives are a significant focus of research in medicinal chemistry due to their wide range of pharmacological activities.

This technical guide provides a summary of the available health and safety information, physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities and associated signaling pathways based on its structural class.

Disclaimer: The toxicological properties of this compound have not been fully investigated. Much of the specific toxicological data is unavailable. Therefore, this compound should be handled with extreme care, assuming it is potentially hazardous. Appropriate personal protective equipment and engineering controls should be used at all times.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Number | 3152-68-9 | [2] |

| IUPAC Name | 1-phenylpent-1-en-3-one | [2] |

| Synonyms | Ethyl styryl ketone, Styryl ethyl ketone, 1-Phenyl-1-penten-3-one | [2] |

| Melting Point | 38.5°C | [3] |

| Boiling Point | 246.12°C (estimated) | [3] |

| Density | 0.8697 g/cm³ | [3] |

| Refractive Index | 1.5684 | [3] |

Health and Safety Information

Due to the limited availability of specific toxicological data, a precautionary approach is essential when handling this compound. The following sections summarize the available safety information, largely drawn from safety data sheets (SDS) for this compound.

Hazard Identification

Specific GHS hazard classifications for this compound are not consistently available. However, based on its chemical structure and the general properties of related compounds, it should be treated as a potential irritant and sensitizer.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended[4]:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk[4]:

| Aspect | Recommendations |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols. Use non-sparking tools and prevent electrostatic discharge. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition. |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound[4]:

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |

| Skin Protection | Wear chemical-resistant gloves and impervious clothing. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

Toxicological Data Summary

The following table summarizes the available toxicological data for this compound. It is important to note the significant data gaps.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Ecotoxicological Information

There is currently no specific data available on the ecotoxicological effects of this compound. Discharge into the environment should be avoided[4].

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and 3-pentanone.[5][6][7] This reaction involves the base-catalyzed reaction of a ketone with an aldehyde that lacks an alpha-hydrogen.

Materials:

-

Benzaldehyde

-

3-Pentanone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentanone in ethanol.

-

Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask. The temperature may be controlled with an ice bath.

-

Aldehyde Addition: Slowly add benzaldehyde to the reaction mixture using a dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Isolation: The product may precipitate as a solid or separate as an oil. If it is a solid, it can be collected by vacuum filtration. If it is an oil, the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

A logical workflow for this experimental protocol is depicted in the following diagram.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in publicly available literature, its classification as a chalcone derivative places it in a class of compounds with well-documented and diverse pharmacological effects. Chalcones are known to interact with multiple biological targets and signaling pathways.[4][8][9]

Potential Biological Activities

Based on studies of related chalcone derivatives, this compound may exhibit activities such as:

-

Anticancer

-

Anti-inflammatory

-

Antioxidant

-

Antimicrobial

Associated Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with key cellular signaling pathways. Two of the most prominent pathways modulated by chalcone derivatives are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many chalcone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. Some chalcone derivatives have been found to modulate MAPK signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[9]

Conclusion

This compound is a chalcone derivative with potential for further investigation in drug discovery and development. While its synthesis is well-established through methods like the Claisen-Schmidt condensation, there is a significant lack of comprehensive health and safety data. Researchers and scientists must handle this compound with appropriate caution, utilizing all necessary safety measures. Future research should focus on thoroughly characterizing its toxicological profile and further exploring its biological activities to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-phenylpent-1-en-3-one | 3152-68-9 [chemicalbook.com]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic chemistry - how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]

- 9. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Chalcones: A Technical Guide for Drug Discovery

Introduction

Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, represent a significant class of naturally occurring flavonoids found in a variety of plants, fruits, and vegetables. These open-chain flavonoids and their synthetic derivatives have garnered substantial interest within the scientific community due to their broad spectrum of pharmacological activities. The versatile chemical scaffold of chalcones allows for diverse substitutions on their aromatic rings, leading to a wide array of biological functions. This technical guide provides an in-depth overview of the prominent biological activities of chalcones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Anticancer Activity of Chalcones

Chalcones have emerged as promising candidates in cancer chemotherapy due to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis. Numerous studies have demonstrated the potent cytotoxic effects of chalcone derivatives against a wide range of cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of various chalcone derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected chalcone derivatives against various cancer cell lines.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2'-hydroxy-4-methyl-chalcone | SCC-25 (Squamous Cell Carcinoma) | 9.8 | [1] |

| 2'-hydroxy-4-chloro-chalcone | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [1] |

| Chalcone-imidazole hybrid (28) | HCT116 (Colon) | 6.31 | [2] |

| Chalcone-imidazole hybrid (28) | MCF-7 (Breast) | 3.44 | [2] |

| Chalcone-imidazole hybrid (28) | HepG2 (Liver) | 4.64 | [2] |

| Vanillin-based chalcone (9) | HCT-116 (Colon) | 6.85 µg/mL | [2] |

| Vanillin-based chalcone (10) | HCT-116 (Colon) | 7.9 µg/mL | [2] |

| Flavokawain B | A549 (Lung) | 11 µg/mL | [2] |

| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [2] |

| Polymethoxylated chalcone (33) | MCF-7 (Breast) | 1.33 | [2] |

| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [3] |

| Chalcone 1 | T47D (Breast) | 72.44 µg/mL | [3] |

| 3-benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 µg/mL | [4] |

| 3-benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [4] |

| 3-benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [4] |

| Artemisinin-chalcone hybrid (22) | Various Cancer Cell Lines | 0.10–29 | [5] |

| Artemisinin-chalcone hybrid (23) | Various Cancer Cell Lines | 0.09–23 | [5] |

| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 | [5] |

| Chalcone-coumarin hybrid (40) | HEPG2 (Liver) & K562 (Leukemia) | 0.65–2.02 | [5] |

Signaling Pathway: MAPK/ERK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers. Chalcones have been shown to exert their anticancer effects by modulating the MAPK/ERK pathway, often leading to the induction of apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chalcone derivatives in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcones to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the chalcones) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Anti-inflammatory Activity of Chalcones

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Chalcones have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is often evaluated by their ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandins, and cytokines.

| Chalcone Derivative | Assay | Target/Cell Line | Inhibition/IC50 | Reference |

| Compound 1 | IL-6 Secretion | U937 macrophages | 12.5 µM (significant inhibition) | [9] |

| Hybrid 8g | COX-1 | - | IC50 = 33.46 µM | [9] |

| Hybrid 8g | COX-2 | - | IC50 = 5.13 µM | [9] |

| Hybrid 8g | 5-LOX | - | IC50 = 5.88 µM | [9] |

| Hybrid 8g | iNOS | LPS-stimulated RAW cells | IC50 = 4.93 µM | [9] |

| Hybrid 8g | PGE2 | LPS-stimulated RAW cells | IC50 = 10.98 µM | [9] |

| Compound 4k | TNF-α | - | 85% inhibition (IC50 = 0.1 µM) | [10] |

| Compound 7 | Neutrophil Elastase | - | IC50 = 25.61 ± 0.58 µg/mL | [11] |

| Compound 8 | Neutrophil Elastase | - | IC50 = 25.73 ± 0.39 µg/mL | [11] |

Signaling Pathway: NF-κB Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Chalcones can inhibit this pathway at multiple steps.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of in vitro anti-inflammatory activity.[12][13][14]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Chalcone derivatives

-

24-well plates

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM medium.

-

Seed the cells into a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve and Data Analysis:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.

-

Antimicrobial Activity of Chalcones

The emergence of multidrug-resistant pathogens poses a significant global health threat. Chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of chalcones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |

| O-OH chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [15] |

| M-OH chalcone | MRSA | 98.7 ± 43.3 | [15] |

| P-OH chalcone | MRSA | 108.7 ± 29.6 | [15] |

| Chalcone 3b | Citrobacter freundii | ~19 | [3] |

| Chalcone 3g | Citrobacter freundii | ~19 | [3] |

| Chalcone 9 | Staphylococcus aureus | 31.25 | [16] |

| Chalcone 13 | Staphylococcus aureus | 15.6 | [16] |

| Chalcone 14 | Staphylococcus aureus | 7.81 | [16] |

| Chalcone 9 | Candida albicans | 15.6 | [16] |

| Chalcone 13 | Candida albicans | 15.6 | [16] |

| Chalcone 14 | Candida albicans | 31.25 | [16] |

| Chalcone 4 | Aspergillus niger | - (Best activity) | [17] |

| Chalcone 22 | Aspergillus flavus | - (Best activity) | [17] |

| Isoxazole-based chalcones (17-31) | Staphylococcus aureus | 12.5-200 | [18] |

| Isoxazole-based chalcones (17-31) | Pseudomonas aeruginosa | 25-200 | [18] |

| Isoxazole-based chalcones (17-31) | Aspergillus niger | 12.5-200 | [18] |

| Isoxazole-based chalcones (17-31) | Candida tropicalis | 12.5-200 | [18] |

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.

Chemical Synthesis of Chalcones

The Claisen-Schmidt condensation is the most common and straightforward method for the synthesis of chalcones.[10][16][19] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aromatic ketone (e.g., acetophenone)

-

Base catalyst (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol)

-

Mortar and pestle (for solvent-free reaction) or round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dilute hydrochloric acid (HCl)

-

Filtration apparatus

Procedure (Solvent-Free Example): [19]

-

Reaction Setup:

-

In a porcelain mortar, combine the aromatic aldehyde (1 equivalent), the aromatic ketone (1 equivalent), and a pellet of NaOH (1 equivalent).

-

-

Grinding:

-

Grind the mixture with a pestle for 5-10 minutes. The reaction mixture will typically turn into a paste and may solidify.

-

-

Work-up:

-

Transfer the reaction mixture to a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl until it reaches a neutral pH.

-

The chalcone product will precipitate out as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Chalcones represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their synthetic accessibility, make them highly attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the key biological activities of chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers and scientists working towards the discovery and development of novel chalcone-based therapeutics.

References

- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

Stereoisomerism in Substituted Chalcones: An In-depth Technical Guide for Drug Development Professionals

An exploration of the synthesis, characterization, and differential biological activities of E/Z isomers of substituted chalcones, providing a framework for stereochemistry-focused drug design and development.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. Their versatile chemical structure allows for a wide range of substitutions on both aromatic rings, leading to a vast library of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. A critical, yet often overlooked, aspect in the drug development pipeline for chalcone-based therapeutics is the role of stereoisomerism. The presence of a carbon-carbon double bond in the propenone linker gives rise to geometric isomers, designated as E (trans) and Z (cis) stereoisomers. While the E-isomer is typically more thermodynamically stable and thus more commonly studied, emerging evidence suggests that the Z-isomer can exhibit distinct and sometimes more potent biological activity. This whitepaper provides a comprehensive technical guide on the stereoisomerism of substituted chalcones, focusing on their synthesis, characterization, and the comparative analysis of their biological activities to inform future drug discovery and development efforts.

Stereochemistry of Chalcones

The core of stereoisomerism in chalcones lies in the geometry of the α,β-unsaturated ketone system. The differential arrangement of the aryl rings relative to the double bond results in two distinct geometric isomers:

-

E-isomer (trans): The two aryl rings are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance.

-

Z-isomer (cis): The two aryl rings are on the same side of the double bond, leading to increased steric strain and lower thermodynamic stability.

This difference in spatial arrangement can significantly impact the molecule's overall shape, dipole moment, and ability to interact with biological targets such as enzymes and receptors, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Synthesis and Isomer Separation

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. This reaction predominantly yields the more stable E-isomer.

Experimental Protocol: Synthesis of (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one

-

Reaction Setup: A solution of 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) is prepared in ethanol (20 mL).

-

Catalyst Addition: To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with constant stirring at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred for 24 hours and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid (10%) to precipitate the product.

-

Purification: The crude product is filtered, washed with cold water until neutral, and then recrystallized from ethanol to yield the pure (E)-chalcone.

Obtaining the Z-isomer is more challenging due to its inherent instability. A common method to generate the Z-isomer is through the photoisomerization of the corresponding E-isomer.

Experimental Protocol: Photoisomerization of (E)- to (Z)-3-hydroxy-3'-methylchalcone

-

Solution Preparation: A solution of (E)-3-hydroxy-3'-methylchalcone is prepared in a suitable solvent, such as methanol.

-

Irradiation: The solution is irradiated with daylight or a specific wavelength of UV light.

-

Isomer Separation: The resulting mixture of E and Z isomers can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The separation of E and Z isomers is crucial for their individual characterization and biological evaluation. HPLC is a powerful tool for this purpose.

Experimental Protocol: HPLC Separation of Chalcone Isomers

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. The specific gradient will depend on the polarity of the chalcone derivative.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the chalcone derivatives (often in the range of 280-370 nm).

Characterization of Stereoisomers

The unambiguous identification of E and Z isomers is accomplished through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative for distinguishing between E and Z isomers. The coupling constant (J) between the vinylic protons (H-α and H-β) is a key diagnostic feature.

-

E-isomer: Typically exhibits a large coupling constant (Jαβ) in the range of 15-18 Hz.

-

Z-isomer: Shows a smaller coupling constant (Jαβ) in the range of 11-13 Hz.

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can also provide clues to the stereochemistry. The E-isomer usually shows a band around 980-960 cm⁻¹ for the out-of-plane C-H bending of the trans double bond.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the stereochemistry and offers detailed insights into the three-dimensional structure, including bond angles and dihedral angles.

| Technique | E-isomer Characteristic | Z-isomer Characteristic |

| ¹H NMR | Jαβ coupling constant: 15-18 Hz | Jαβ coupling constant: 11-13 Hz |

| IR Spectroscopy | Out-of-plane C-H bend: ~970 cm⁻¹ | Absence of the ~970 cm⁻¹ band |

| Thermodynamic Stability | More stable | Less stable |

Comparative Biological Activity

A growing body of evidence demonstrates that the stereochemistry of chalcones plays a pivotal role in their biological activity. In some cases, the less stable Z-isomer exhibits significantly enhanced potency compared to its E-counterpart.

One notable study investigated the antitumorigenic activities of the E and Z isomers of 3-hydroxy-3'-methylchalcone. The research found that the phototransformed cis-(Z)-isomer displayed more potent antitumorigenic activity than the original trans-(E)-form[1]. This highlights the critical need to evaluate both isomers in drug discovery programs.

| Chalcone Derivative | Isomer | Biological Activity | Quantitative Data (Example) | Reference |

| 3-hydroxy-3'-methylchalcone | E (trans) | Antitumorigenic | Less Potent | [1] |

| 3-hydroxy-3'-methylchalcone | Z (cis) | Antitumorigenic | More Potent | [1] |

Note: This table is illustrative. Comprehensive quantitative data directly comparing a wide range of E/Z isomers is an area of active research.

Signaling Pathways and Mechanisms of Action

Substituted chalcones exert their biological effects by modulating a variety of cellular signaling pathways. The stereochemical configuration can influence the binding affinity and inhibitory potential towards specific molecular targets within these pathways.

Anticancer Mechanisms:

-

Apoptosis Induction: Chalcones can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle (e.g., G2/M phase).

-

Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that supply tumors with nutrients.

-

Modulation of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Certain chalcones can inhibit this pathway.

-

Tubulin Polymerization Inhibition: Some chalcone derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.

The differential effects of E and Z isomers on these pathways are an emerging area of investigation. The distinct three-dimensional shapes of the isomers likely lead to different binding modes and affinities for target proteins, resulting in varied biological responses.

Caption: Overview of signaling pathways modulated by substituted chalcones.

Experimental Workflow for Stereoselective Drug Development

A systematic approach is necessary to fully harness the potential of chalcone stereoisomers in drug development.

Caption: A typical experimental workflow for the stereoselective investigation of chalcones.

Conclusion and Future Directions

The stereochemistry of substituted chalcones is a critical determinant of their biological activity. While the more stable E-isomer has been the primary focus of research, the potential for the Z-isomer to exhibit superior or distinct pharmacological profiles necessitates a more comprehensive evaluation of both stereoisomers in the drug discovery process. Future research should focus on:

-

Developing efficient and scalable methods for the synthesis and separation of Z-chalcones.

-

Conducting systematic comparative studies of the biological activities of E and Z isomers for a wide range of substituted chalcones.

-

Elucidating the specific molecular interactions of each stereoisomer with their biological targets to understand the structural basis for their differential activities.

-

Investigating the in vivo stability and interconversion of E and Z isomers to better predict their behavior in a physiological environment.

By embracing a stereochemistry-conscious approach to chalcone-based drug development, researchers and scientists can unlock the full therapeutic potential of this versatile class of compounds, leading to the discovery of more potent and selective drug candidates.

References

Methodological & Application

Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol condensation that occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens, or a more reactive aldehyde, to form an α,β-unsaturated ketone.[1][2] These products, often referred to as chalcones when both reactants are aromatic, are valuable intermediates in the synthesis of various heterocyclic compounds and are investigated for a wide range of pharmacological activities.

This document provides a detailed protocol for the base-catalyzed Claisen-Schmidt condensation. Notably, the direct synthesis of 1-phenylpent-3-en-1-one (a β,γ-unsaturated ketone) is not the typical outcome of this reaction. Therefore, this protocol details the synthesis of its isomeric α,β-unsaturated counterpart, (E)-1-phenylpent-2-en-1-one , through the condensation of acetophenone and propionaldehyde.

Reaction Scheme

Figure 1: Base-catalyzed Claisen-Schmidt condensation of acetophenone with propionaldehyde to yield (E)-1-phenylpent-2-en-1-one.

Quantitative Data Summary

The following tables summarize the required reagents, typical reaction parameters, and key characterization data for the synthesized product.

Table 1: Reagent Properties and Molar Quantities

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Molar Eq. | Volume/Mass |

| Acetophenone | C₈H₈O | 120.15 | 1.03 | 20 | 1.0 | 2.33 mL |

| Propionaldehyde | C₃H₆O | 58.08 | 0.80 | 22 | 1.1 | 1.60 mL |

| Sodium Hydroxide | NaOH | 40.00 | - | 30 | 1.5 | 1.20 g |

| Ethanol (95%) | C₂H₅OH | - | - | - | Solvent | ~40 mL |

| Water (Distilled) | H₂O | - | - | - | Solvent | ~200 mL |

Table 2: Typical Reaction Parameters and Product Yield

| Parameter | Value |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | 95% Ethanol / Water |

| Temperature | 0-5 °C (addition), 20-25 °C (reaction) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75-85% (post-recrystallization) |

Table 3: Product Characterization for (E)-1-phenylpent-2-en-1-one

| Property | Description |

| Molecular Formula | C₁₁H₁₂O[3] |

| Molecular Weight | 160.21 g/mol [3] |

| Appearance | Pale yellow solid or oil |

| ¹H NMR (CDCl₃, ppm) | δ 7.90-8.00 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H), 7.10 (dt, 1H, CO-CH=CH ), 6.95 (d, 1H, CO-CH =CH), 2.30 (p, 2H, -CH₂-CH₃), 1.15 (t, 3H, -CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃, ppm) | δ 191.0 (C=O), 154.0 (=CH-Et), 138.0 (Ar-C), 132.5 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.0 (CO-CH=), 26.0 (-CH₂-), 12.5 (-CH₃) |

| IR (cm⁻¹) | ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1660 (C=O, conjugated), ~1610 (C=C), ~1580, 1450 (Ar C=C) |

Experimental Protocol

1. Materials and Reagents

-

Acetophenone (≥98%)

-

Propionaldehyde (≥97%)

-

Sodium Hydroxide (pellets, ≥97%)

-

Ethanol (95%)

-

Hydrochloric Acid (1 M, for neutralization if needed)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard TLC plates (Silica gel 60 F₂₅₄)

-

Ethyl acetate and Hexane (for TLC)

2. Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or Pasteur pipet

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

-

Melting point apparatus and NMR spectrometer for analysis

3. Step-by-Step Procedure

-

Catalyst Preparation: In a 50 mL beaker, dissolve 1.20 g (30 mmol) of sodium hydroxide in 15 mL of distilled water and cool the solution in an ice bath.

-

Reactant Mixture: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.33 mL (20 mmol) of acetophenone and 25 mL of 95% ethanol.

-

Aldehyde Addition: Cool the flask containing the acetophenone solution in an ice bath. Once chilled, add 1.60 mL (22 mmol) of propionaldehyde to the solution and stir for 5 minutes.

-

Condensation Reaction: While stirring vigorously in the ice bath, add the cold aqueous NaOH solution dropwise to the flask over 15-20 minutes. A yellow precipitate may begin to form.[4]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 1:4 Ethyl Acetate:Hexane as eluent) until the acetophenone spot has been consumed.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ~150 mL of ice-cold water. Stir for 15 minutes to allow the crude product to fully precipitate.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral (test with pH paper). This removes residual sodium hydroxide.

4. Purification

-

Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.[6]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air-dry on a watch glass.

-

Characterization: Determine the final yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate gloves and safety glasses.

-

Propionaldehyde is volatile and flammable. Keep away from ignition sources.

-

Ethanol is flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

Experimental Workflow Diagram

References

- 1. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]

- 2. 1-Phenylpent-2-en-1-one | C11H12O | CID 54311712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-1-phenyl-pent-2-en-1-one | C11H12O | CID 11789509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. magritek.com [magritek.com]

- 5. amherst.edu [amherst.edu]

- 6. beyondbenign.org [beyondbenign.org]

Application Notes and Protocols: Michael Addition Reactions Using 1-Phenylpent-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

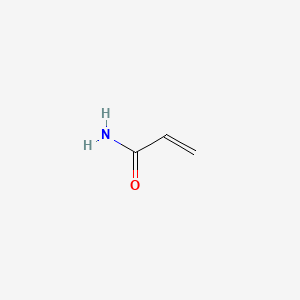

These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions with 1-phenylpent-3-en-1-one as the substrate. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Its application is crucial in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients.

General Reaction Mechanism

The Michael addition reaction proceeds via the attack of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate is then protonated to yield the final 1,5-dicarbonyl compound or a related adduct.

Caption: General Mechanism of the Michael Addition Reaction.

Application in Drug Development

The 1,5-dicarbonyl moiety and related structures formed through Michael additions are prevalent in numerous biologically active compounds and are key intermediates in the synthesis of various pharmaceuticals. The ability to stereoselectively introduce substituents at the β-position of a carbonyl compound makes this reaction particularly valuable for creating chiral building blocks.

Experimental Protocols

The following protocols are provided as a general guideline for performing Michael addition reactions to this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired yields and selectivities.

Note: The following protocols are based on established procedures for analogous α,β-unsaturated ketones and may require optimization for this compound.

Aza-Michael Addition of Amines

The addition of amines to α,β-unsaturated ketones provides valuable β-amino ketone synthons.

Table 1: Aza-Michael Addition of Aniline to this compound (Hypothetical Data)

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Methanol | 25 | 24 | 65 |

| 2 | InBr₃ (cat.) | Dichloromethane | 25 | 6 | 85 |

| 3 | Sc(OTf)₃ (cat.) | Acetonitrile | 25 | 4 | 92 |

Protocol: Catalytic Aza-Michael Addition of Aniline

This protocol is adapted from a general procedure for the indium-catalyzed addition of amines to enones.

Materials:

-

This compound (1.0 mmol, 160.2 mg)

-

Aniline (1.2 mmol, 111.7 mg, 109 µL)

-

Indium(III) bromide (InBr₃) (0.05 mmol, 17.7 mg)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (160.2 mg, 1.0 mmol) and indium(III) bromide (17.7 mg, 0.05 mmol).

-

Add anhydrous dichloromethane (5 mL) to the flask.

-

Add aniline (109 µL, 1.2 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-amino ketone.

Thia-Michael Addition of Thiols

The conjugate addition of thiols to enones is an efficient method for the formation of β-thioethers.

Table 2: Thia-Michael Addition of p-Toluenethiol to this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | [bmim]PF₆/H₂O | 25 | 15 | 94 |

| 2 | Et₃N (cat.) | Dichloromethane | 25 | 60 | 88 |

| 3 | DBU (cat.) | Tetrahydrofuran | 25 | 30 | 92 |

Protocol: Catalyst-Free Thia-Michael Addition in an Ionic Liquid/Water System

This protocol is based on a green chemistry approach for the conjugate addition of thiols to enones.

Materials:

-

This compound (1.0 mmol, 160.2 mg)

-

p-Toluenethiol (1.1 mmol, 136.6 mg)

-

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (2 mL)

-

Water (0.5 mL)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

Procedure:

-

In a 10 mL round-bottom flask, add this compound (160.2 mg, 1.0 mmol) and p-toluenethiol (136.6 mg, 1.1 mmol).

-

Add [bmim]PF₆ (2 mL) and water (0.5 mL) to the flask.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Monitor the reaction by TLC.

-

After completion, extract the product with diethyl ether (3 x 10 mL).

-

The ionic liquid layer can be recovered, washed with diethyl ether, and reused.

-